Benzyl palmitate
Overview
Description
Benzyl palmitate is an ester formed from benzyl alcohol and palmitic acid. It is a white to off-white crystalline solid that is often used in cosmetic formulations due to its emollient properties. This compound is known for its ability to provide a smooth and silky texture to products, making it a popular ingredient in lotions, creams, and other personal care items.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl palmitate can be synthesized through the esterification reaction between benzyl alcohol and palmitic acid. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
C7H7OH+C15H31COOH→C7H7OCOC15H31+H2O
Industrial Production Methods: On an industrial scale, this compound is produced using similar esterification processes but with optimized conditions for large-scale production. This may involve the use of continuous reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Benzyl palmitate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into benzyl alcohol and palmitic acid.
Oxidation: this compound can be oxidized to form benzaldehyde and palmitic acid.
Reduction: Reduction reactions can convert this compound into benzyl alcohol and palmitic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Benzyl alcohol and palmitic acid.
Oxidation: Benzaldehyde and palmitic acid.
Reduction: Benzyl alcohol and palmitic acid.
Scientific Research Applications
Benzyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its role in lipid metabolism and as a potential bioactive compound.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the formulation of cosmetics and personal care products for its emollient properties.
Mechanism of Action
The mechanism of action of benzyl palmitate primarily involves its interaction with the lipid bilayers of cell membranes. It can integrate into the lipid bilayer, enhancing the barrier function and providing a moisturizing effect. Additionally, this compound can act as a carrier for other active ingredients, facilitating their delivery into the skin.
Comparison with Similar Compounds
Cetyl palmitate: Another ester of palmitic acid, commonly used in cosmetics for its emollient properties.
Isopropyl palmitate: Used in personal care products for its ability to enhance skin absorption.
Ethylhexyl palmitate: Known for its lightweight texture and use in sunscreens and moisturizers.
Uniqueness of Benzyl Palmitate: this compound is unique due to its specific combination of benzyl alcohol and palmitic acid, which provides a distinct texture and emollient properties. Its ability to integrate into lipid bilayers and act as a carrier for other active ingredients makes it particularly valuable in cosmetic formulations.
Properties
IUPAC Name |
benzyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(24)25-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEVMZSLVHLLBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194580 | |
Record name | Benzyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41755-60-6 | |
Record name | Benzyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5DZS5IE7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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